(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound with a unique structure that combines a pyridine ring, a phenyl group, and an oxazole ring
Preparation Methods
The synthesis of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyridine ring, followed by the introduction of the dicyclopentylmethyl group, and finally, the construction of the oxazole ring. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures, with additional considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine derivatives: These compounds also contain a pyridine ring and have been studied for their unique chemical structure and versatility.
Substituted imidazoles: These heterocycles are key components in various applications and have been synthesized using similar methodologies
Properties
IUPAC Name |
(4S)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c1-2-9-18(10-3-1)23-17-28-25(27-23)22-16-8-15-21(26-22)24(19-11-4-5-12-19)20-13-6-7-14-20/h1-3,8-10,15-16,19-20,23-24H,4-7,11-14,17H2/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXMSHNAMOHXAM-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=NC(CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(C2CCCC2)C3=CC=CC(=N3)C4=N[C@H](CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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